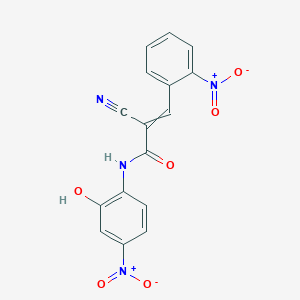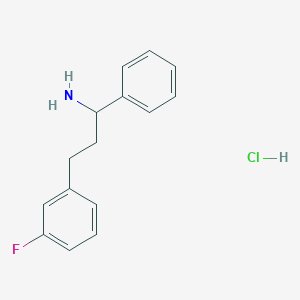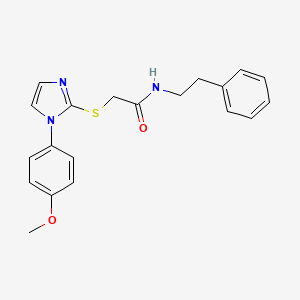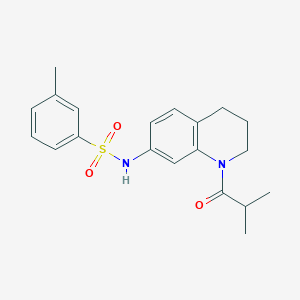![molecular formula C12H11N3O B2577556 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine CAS No. 478049-22-8](/img/structure/B2577556.png)
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system combining an imidazo[1,2-a]pyridine core with an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
作用机制
Target of Action
Imidazo[1,2-a]pyridines have been found to interact with a variety of biological targets. They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines generally work by interacting with their targets and causing changes in the function of these targets .
Biochemical Pathways
Imidazo[1,2-a]pyridines can affect a variety of pathways depending on their specific targets .
Pharmacokinetics
Pharmacokinetic properties can greatly influence a compound’s bioavailability and effectiveness .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .
生化分析
Biochemical Properties
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, this compound interacts with GABA_A receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, this compound modulates synaptic transmission by enhancing GABAergic activity, which can result in sedative and anxiolytic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound binds to the active sites of enzymes, such as CDKs, inhibiting their activity and preventing the phosphorylation of target proteins . It also interacts with GABA_A receptors, enhancing their activity and increasing the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . Furthermore, this compound can modulate gene expression by influencing transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its effects on neuronal cells, such as enhanced GABAergic activity, can persist over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anxiolytic and sedative effects by modulating GABA_A receptor activity . At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity, but exceeding this threshold can result in detrimental outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert effects on the central nervous system . Additionally, its interaction with plasma proteins can affect its bioavailability and distribution .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct its localization to these compartments, where it can interact with specific biomolecules and exert its effects . For example, its localization to the mitochondria can promote the release of cytochrome c and induce apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
科学研究应用
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
相似化合物的比较
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the isoxazole ring.
Isoxazole derivatives: Contain the isoxazole ring but differ in the fused ring system.
Uniqueness: 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is unique due to its combined imidazo[1,2-a]pyridine and isoxazole structure, which imparts distinct chemical and biological properties not found in its individual components. This fusion enhances its potential as a versatile scaffold in drug discovery and development.
属性
IUPAC Name |
5-methyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-3-4-12-14-11(7-15(12)6-8)10-5-13-16-9(10)2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUORHDOABMIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2577478.png)

![3-(3,4-dimethylphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2577481.png)
![N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2577484.png)
![(E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2577486.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2577488.png)

![1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2577490.png)
![3-hexadecyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2577491.png)


